molecular formula C13H21N5 B11739612 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11739612
M. Wt: 247.34 g/mol
InChI Key: WCQLTDMADVVRME-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with isopropylamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, each with distinct chemical and physical properties .

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes or proteins may contribute to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 1-isopropyl-3-methyl-1H-pyrazole-4-amine
  • 3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its dual pyrazole structure allows for diverse interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-8-12(11(4)16-17)6-14-13-7-15-18(9-13)10(2)3/h7-10,14H,5-6H2,1-4H3

InChI Key

WCQLTDMADVVRME-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

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